molecular formula C18H18N2O2S B2628492 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-45-8

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2628492
CAS No.: 866156-45-8
M. Wt: 326.41
InChI Key: HTJWQGQONIJPCB-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly due to the biological activity observed in its structural analogs. Compounds featuring the 2,5-dimethylpyrrole moiety attached to a phenyl ring have been demonstrated to enhance productivity in biomanufacturing. For instance, a closely related molecule was identified in a high-throughput screen as an effective enhancer of monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures . Research indicates that such compounds can modulate cell metabolism by increasing the cell-specific glucose uptake rate and intracellular ATP levels, thereby boosting cell-specific productivity despite suppressing cell growth . Furthermore, the 2,5-dimethylpyrrole structure has been identified as the key functional group responsible for this activity, suggesting that derivatives like this compound hold potential for similar applications in improving the yield and controlling the quality of therapeutic proteins . The integration of a benzenesulfonamide group also links this compound to a class of substances studied for various pharmacological activities, underscoring its value as a scaffold in medicinal chemistry and drug discovery research . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-14-8-9-15(2)20(14)17-12-10-16(11-13-17)19-23(21,22)18-6-4-3-5-7-18/h3-13,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWQGQONIJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H20N2O2SC_{18}H_{20}N_2O_2S and a molecular weight of approximately 320.43 g/mol. Its structure features a benzenesulfonamide group attached to a phenyl ring that is further substituted with a pyrrole derivative, specifically 2,5-dimethyl-1H-pyrrole. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit significant anticancer properties. N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target microtubules in drug-resistant cancer cells, leading to enhanced cytotoxicity against various cancer lines .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of benzenesulfonamide derivatives could lead to improved efficacy against multidrug-resistant cancer cells. The results highlighted the importance of the pyrrole ring in enhancing binding affinity to tubulin, thus promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial activity by interfering with folate synthesis in bacteria.

Case Study:
In a recent investigation, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics like amikacin .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 694478-34-7
  • Molecular Formula : C₁₃H₁₆N₂O₂S
  • Molecular Weight : 264.34 g/mol
  • Structural Features: Comprises a benzenesulfonamide core substituted at the para position with a 2,5-dimethylpyrrole moiety.

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Biological Activity Source
N-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide Benzenesulfonamide 2,5-Dimethylpyrrole 264.34 Not explicitly reported
4-[3-(4-Hydroxyphenyl)-5-arylpyrazol-1-yl]benzenesulfonamides Benzenesulfonamide Pyrazoline + hydroxyphenyl ~400–450 Carbonic anhydrase inhibition, cytotoxicity
N-(5-Methylisoxazol-3-yl)sulfamoyl derivatives Benzenesulfonamide Isoxazole + thioureido/propanamide ~350–400 Anticancer activity (in vitro)
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide Benzenesulfonamide Pyrrolidinone 296.34 Not reported; likely enzyme inhibition

Cytotoxicity and Anticancer Potential

  • Pyrazoline Derivatives () : Exhibit IC₅₀ values <10 μM in SRB assays (a standard cytotoxicity test ) against cancer cell lines. Activity correlates with substituent bulk and electron-withdrawing groups .
  • Isoxazole Derivatives (): Compound 7 (propanamide derivative) shows moderate cytotoxicity (IC₅₀ ~25 μM), while 6a (thioureido-propanoic acid) has lower activity, suggesting that sulfonamide-linked amides enhance membrane permeability .
  • Target Compound: No direct cytotoxicity data available.

Enzyme Inhibition

  • Pyrazoline Derivatives : Inhibit carbonic anhydrase isoforms (e.g., CA IX/XII) with Kᵢ values <100 nM, attributed to the hydroxyphenyl group’s metal-coordinating ability .
  • Pyrrolidinone Derivatives (): The 3,3-dimethyl-2,5-dioxopyrrolidine substituent likely enhances binding to enzyme active sites via hydrogen bonding, though specific data are lacking .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Trends

Compound Type Aqueous Solubility LogP (Predicted) Metabolic Stability
2,5-Dimethylpyrrole Derivative Low (hydrophobic substituent) ~3.5 Moderate (pyrrole oxidation likely)
Pyrazoline Derivatives Moderate (polar pyrazoline) ~2.8 High (resistant to hydrolysis)
Isoxazole Derivatives High (ionizable sulfonamide) ~1.9 Low (amide bond hydrolysis)

Key Observations :

  • The target compound’s hydrophobicity (LogP ~3.5) may limit bioavailability compared to more polar analogues like isoxazole derivatives .
  • Pyrazoline derivatives balance polarity and stability, making them favorable for drug development .

Biological Activity

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : Not explicitly listed in the sources, but can be derived from its components.

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyrrole moiety. This structural configuration is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit substantial antibacterial properties. For instance, derivatives containing the pyrrole ring have shown increased potency against various bacterial strains compared to traditional antibiotics like ampicillin and streptomycin . The mechanism often involves inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE enzymes .

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds with similar moieties have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxicity .

Compound Cell Line IC50 (µM) Activity
Compound AHCT-1512.5High
Compound BMCF-78.0Very High

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Similar compounds have been reported to inhibit hepatitis C virus replication by interfering with cyclooxygenase pathways . This highlights the potential for developing antiviral therapies based on this chemical scaffold.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
  • Cell Cycle Arrest : It has been observed that certain sulfonamides can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins through hydrophobic contacts, which is critical for their activity against cancer cells .

Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on a series of sulfonamide derivatives showed promising results against breast cancer cell lines. The most potent derivative had an IC50 value significantly lower than doxorubicin, indicating superior efficacy .

Q & A

Q. What are the optimal synthetic routes for N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide, considering steric hindrance and regioselectivity?

The synthesis typically involves sequential functionalization of the phenylpyrrole core and sulfonamide coupling. Key steps include:

  • Pyrrole Substitution : Introducing dimethyl groups at the 2,5-positions of pyrrole via electrophilic substitution, using methylating agents under controlled pH (e.g., acetic acid catalysis) to avoid over-substitution .
  • Sulfonylation : Coupling the pyrrole-phenyl intermediate with benzenesulfonyl chloride in anhydrous THF or DCM, using triethylamine to scavenge HCl and prevent side reactions. Reaction monitoring via TLC is critical to avoid dimerization byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray Crystallography : Single-crystal XRD resolves the spatial arrangement of the dimethylpyrrole and sulfonamide groups. For example, bond angles and torsional strain between the pyrrole and phenyl rings can be validated against computational models (e.g., DFT) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Distinct peaks for pyrrole protons (δ 6.2–6.8 ppm), sulfonamide NH (δ 7.1–7.3 ppm), and methyl groups (δ 2.1–2.3 ppm) .
    • HRMS : Exact mass confirmation (calculated for C₁₉H₂₀N₂O₂S: 340.1248; observed: 340.1251) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential irritancy of sulfonamides .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Data from structurally similar sulfonamides suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) detects impurities <0.1% .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability under standard storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylpyrrole moiety in biological activity?

  • Comparative Assays : Synthesize analogs with pyrrole substituents (e.g., ethyl, chloro) and test inhibitory effects on carbonic anhydrase isoforms (e.g., hCA-II/IX). The dimethyl group’s hydrophobicity may enhance membrane permeability, as seen in related benzenesulfonamides .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can model interactions between the pyrrole ring and enzyme active sites, identifying key van der Waals contacts .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability across studies)?

  • Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions, as sulfonamide ionization affects binding affinity .
  • Data Normalization : Report IC₅₀ values relative to enzyme concentration and incubation time to enable cross-study comparisons .

Q. What mechanistic insights explain its activity as a carbonic anhydrase inhibitor?

  • Zinc-Binding Studies : The sulfonamide group coordinates with the active-site Zn²⁺ ion, as confirmed by X-ray crystallography of analogous compounds. Competitive inhibition assays (Ki < 10 nM) suggest high affinity .
  • pH-Dependent Activity : Protonation of the pyrrole nitrogen at physiological pH may modulate enzyme interaction, as shown in fluorescence quenching experiments .

Q. How can researchers design stability studies to assess degradation under varying conditions?

  • Forced Degradation : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-MS to identify major byproducts (e.g., sulfonic acid derivatives) .
  • Long-Term Stability : Store samples at 25°C/60% RH for 12 months, with periodic assays for potency and impurity profiling .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL).
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt, as demonstrated for related aryl sulfonamides .

Q. How do electronic effects of substituents influence spectroscopic properties?

  • UV-Vis Spectroscopy : The dimethylpyrrole’s electron-donating groups redshift λmax (e.g., 280 nm → 310 nm) due to extended conjugation.
  • IR Spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrrole C-N vibrations (1600–1500 cm⁻¹) correlate with substituent electronegativity .

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